molecular formula C15H9BrCl2N2O2 B6088889 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B6088889
M. Wt: 400.1 g/mol
InChI Key: RMWQVBUCDMGTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied in the field of medicinal chemistry. It is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it targets multiple pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in these processes. It also induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole have been extensively studied. It has been found to have low toxicity and high selectivity towards cancer cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to be effective against various bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments are its low toxicity, high selectivity towards cancer cells, and anti-inflammatory properties. However, its limitations include its low solubility in water and its potential to form reactive metabolites.

Future Directions

The future directions of research on 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its therapeutic applications. In addition, further studies are needed to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action involves targeting multiple pathways involved in these processes. Its advantages include low toxicity and high selectivity towards cancer cells, while its limitations include low solubility in water and potential to form reactive metabolites. Further research is needed to optimize its synthesis, identify its molecular targets, and investigate its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. The resulting compound is then reacted with 2-bromo-4-chlorobenzyl chloride to form 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

The scientific research application of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is diverse and extensive. Studies have shown that this compound has potential therapeutic applications in cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to be effective against various bacterial and fungal infections.

properties

IUPAC Name

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2O2/c16-11-7-9(17)5-6-13(11)21-8-14-19-15(20-22-14)10-3-1-2-4-12(10)18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWQVBUCDMGTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole

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